2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide
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Overview
Description
2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a thiophene ring, and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine derivative, which is then coupled with a thiophene-containing intermediate. The final step involves the introduction of the benzamide group. Key reagents and conditions include:
Formation of Pyrazine Derivative: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Thiophene Intermediate: This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild conditions and high efficiency.
Introduction of Benzamide Group: This step typically involves amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over palladium on carbon (Pd/C).
Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Hydrogen gas, Pd/C, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the aromatic rings facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide: Similar structure but with a thiophene ring at a different position.
2,6-difluoro-N-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)benzamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and binding affinity to biological targets. This structural variation can lead to differences in its pharmacological profile and applications in materials science.
Properties
IUPAC Name |
2,6-difluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3OS/c17-11-2-1-3-12(18)14(11)16(22)21-8-13-15(20-6-5-19-13)10-4-7-23-9-10/h1-7,9H,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWHCUZFSZFXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=NC=CN=C2C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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